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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal early research and synthetic methodologies
of Dr. Alexander "Sasha" Shulgin, a pioneering figure in the field of psychoactive compounds.
This document provides a detailed overview of his work on phenethylamines and tryptamines,
focusing on the core requirements of quantitative data presentation, detailed experimental
protocols, and the visualization of relevant biological pathways.

Introduction

Alexander Shulgin's meticulous and self-experimental approach to psychopharmacology has
left an indelible mark on the scientific community. His two major works, PIHKAL
(Phenethylamines | Have Known and Loved) and TiHKAL (Tryptamines | Have Known and
Loved), co-authored with his wife Ann Shulgin, serve as the primary sources for the wealth of
information he generated.[1][2] These books are unique in their combination of
autobiographical narrative and detailed laboratory instruction.[3][4] Shulgin's work was
characterized by the systematic synthesis of novel compounds and the qualitative and
guantitative evaluation of their effects, often on himself and a small group of fellow researchers.
[5][6] This guide aims to distill the technical aspects of his early research for a scientific
audience.

The Shulgin Rating Scale
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A cornerstone of Shulgin's research methodology was the development of a simple yet
effective scale for quantifying the subjective effects of psychoactive substances. The Shulgin
Rating Scale provides a framework for reporting the intensity of an experience at a given
dosage and time.[7][8]

Rating Description

MINUS (-) No effects observed.

A threshold level of effect, suggesting the
PLUS/MINUS (%) substance is active. If a higher dose produces a

greater response, the + was valid.

The substance is certainly active. The
PLUS ONE (+) chronology of effects can be determined, but the

nature of the effects is not yet apparent.

Both the chronology and the nature of the
PLUS TWO (++) substance's action are unmistakably apparent.
++
The user can still choose to direct their attention

away from the effects.

The effects of the substance are profound, and
PLUS THREE (+++) ignoring them is no longer an option. The user is

fully engaged in the experience.

Arare, transcendent, or "peak” experience that
PLUS FOUR (++++) is not necessarily dose-dependent and may not

be repeatable.

This scale, detailed in PIHKAL, allowed for a systematic, albeit subjective, comparison of the
potency and nature of the vast number of compounds Shulgin synthesized.[9][10]

Quantitative Data of Selected Phenethylamines and
Tryptamines

The following tables summarize the quantitative data for a selection of notable
phenethylamines and tryptamines synthesized and bioassayed by Alexander Shulgin. The data
is primarily extracted from PiIHKAL and TiHKAL.
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Phenethylamines
) Dosage Range .
Compound Chemical Name (mg) Duration (hours)
mg
2,5-Dimethoxy-4-
2C-B _ 12-24 4-8
bromophenethylamine
2,5-Dimethoxy-4-
2C-E 10-25 8-12
ethylphenethylamine
2,5-Dimethoxy-4-
2C- _ _ 14 - 22 6-10
iodophenethylamine
2,5-Dimethoxy-4-
2C-T-2 ethylthiophenethylami 12-25 6-8
ne
2,5-Dimethoxy-4-(n)-
2C-T-7 propylthiophenethyla 10-30 8-15
mine
2,5-Dimethoxy-4-
DOM (STP) _ 3-10 14 - 20
methylamphetamine
3,4-
MDA Methylenedioxyamphe 80 - 160 8-12
tamine
3,4-
MDMA Methylenedioxymetha 80 - 160 4-6
mphetamine
3,4-Methylenedioxy-
MDE _ 100 - 200 3-5
N-ethylamphetamine
3,4,5-
Mescaline Trimethoxyphenethyla 200 - 400 10-12
mine
Tryptamines
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Dosage Range

Compound Chemical Name (mg) Duration (hours)
mg

N,N-

DMT ) ) 60 - 100 (smoked) <1
Dimethyltryptamine

DET N,N-Diethyltryptamine 50 - 100 (IM) 2-4
N,N-

DPT ) ) 100 - 250 (oral) 2-4
Dipropyltryptamine

) N,N-

DIPT . _ 25 - 75 (oral) 4-6
Diisopropyltryptamine
5-Methoxy-N,N-

5-MeO-DMT ) ) 5 - 20 (smoked) <1
dimethyltryptamine

o 4-Hydroxy-N,N-

4-HO-DMT (Psilocin) ) ) 6-20 4-6
dimethyltryptamine
4-Hydroxy-N-ethyl-N-

4-HO-MET ] 10-20 4-6
methyltryptamine

) 4-Hydroxy-N-methyl-

4-HO-MiPT ) i 12 - 20 4-6
N-isopropyltryptamine

o-MT a-Methyltryptamine 15-30 12-18

Experimental Protocols: Selected Syntheses

The following are detailed methodologies for the synthesis of key compounds as described by
Alexander Shulgin in PIHKAL and TiHKAL.

Synthesis of 2C-B (2,5-Dimethoxy-4-
bromophenethylamine)

The synthesis of 2C-B from 2,5-dimethoxybenzaldehyde is a multi-step process.

o Preparation of 2,5-Dimethoxy--nitrostyrene: A solution of 2,5-dimethoxybenzaldehyde in

nitromethane is treated with anhydrous ammonium acetate and heated. The excess
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nitromethane is removed under vacuum, and the resulting crude nitrostyrene is purified by
grinding under isopropanol and filtering.

e Reduction to 2,5-Dimethoxyphenethylamine (2C-H): The purified nitrostyrene is dissolved in
anhydrous tetrahydrofuran (THF) and added to a stirred suspension of lithium aluminum
hydride (LAH) in THF under an inert atmosphere. The mixture is refluxed, and after cooling,
the excess hydride is destroyed. The inorganic salts are filtered off, and the filtrate is worked
up to yield 2C-H as an oil, which is then distilled.

e Bromination to 2C-B: A solution of 2C-H in glacial acetic acid is treated with a solution of
elemental bromine in glacial acetic acid. The resulting hydrobromide salt is collected and can
be converted to the free base by dissolving in water, making the solution basic, and
extracting with a solvent such as methylene chloride. The free base can then be distilled and
converted to the desired salt, such as the hydrochloride.

Synthesis of DOM (2,5-Dimethoxy-4-
methylamphetamine)

The synthesis of DOM can be achieved from 2,5-dimethoxy-4-methylbenzaldehyde.

o Preparation of 1-(2,5-Dimethoxy-4-methylphenyl)-2-nitropropene: A mixture of 2,5-
dimethoxy-4-methylbenzaldehyde, nitroethane, and anhydrous ammonium acetate in glacial
acetic acid is heated. Upon cooling, the product crystallizes and is collected by filtration.

e Reduction to DOM: The nitropropene derivative is reduced to the corresponding amine using
a reducing agent such as lithium aluminum hydride (LAH) in an appropriate solvent like
diethyl ether or tetrahydrofuran (THF). The reaction mixture is typically refluxed, and after
workup to remove excess reducing agent and inorganic salts, the resulting amine (DOM) is
extracted and purified, often by distillation and conversion to a salt form for stability and ease
of handling.

Synthesis of DMT (N,N-Dimethyltryptamine)

Shulgin describes several methods for the synthesis of DMT in TIHKAL. One common method
starts from indole.
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o Formation of Indol-3-ylglyoxyl Chloride: A solution of indole in anhydrous diethyl ether is
treated with oxalyl chloride, resulting in the precipitation of indol-3-ylglyoxyl chloride as a
yellow solid.

o Amidation to Indol-3-yl N,N-dimethylglyoxylamide: The crude indol-3-ylglyoxyl chloride is
added to an excess of aqueous dimethylamine. The resulting amide is then extracted and
purified.

e Reduction to DMT: A solution of the indol-3-yl N,N-dimethylglyoxylamide in anhydrous THF is
slowly added to a refluxing solution of lithium aluminum hydride (LAH) in THF under an inert
atmosphere. After an extended reflux period, the reaction is cooled, and the excess hydride
is quenched. Following workup and extraction, the crude DMT is purified, for example, by
distillation or conversion to a salt and recrystallization.

Signaling Pathways

Many of the psychoactive compounds synthesized by Shulgin, particularly the phenethylamines
and tryptamines, are known to exert their effects primarily through interaction with serotonin
receptors, with the 5-HT2A receptor being a key target.[11][12] Activation of the 5-HT2A
receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling
events.[13]

5-HT2A Receptor Activation and Gqg/11 Signaling

The 5-HT2A receptor is primarily coupled to the Gg/11 family of G proteins.[14][15][16] Upon
agonist binding, the G protein is activated, leading to the stimulation of phospholipase C (PLC).
[17] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second
messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the
cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of
intracellular calcium stores. DAG remains in the cell membrane and, along with the increased
intracellular calcium, activates protein kinase C (PKC). These events lead to a wide range of
downstream cellular responses.
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Caption: Gg/11 protein-coupled signaling pathway activated by a 5-HT2A receptor agonist.

B-Arrestin Signaling Pathway

In addition to G protein-dependent signaling, GPCRs like the 5-HT2A receptor can also signal
through B-arrestin pathways.[18][19] Upon agonist binding and subsequent phosphorylation of
the receptor by G protein-coupled receptor kinases (GRKS), -arrestins are recruited to the
receptor. This binding sterically hinders further G protein coupling, leading to desensitization of
the G protein signal. However, (-arrestins also act as scaffold proteins, recruiting various
signaling molecules, such as components of the mitogen-activated protein kinase (MAPK)
cascade (e.g., ERK1/2), thereby initiating a distinct wave of cellular signaling.[20][21][22]
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Caption: B-Arrestin mediated signaling and receptor regulation following 5-HT2A receptor
activation.

Conclusion

The early research of Alexander Shulgin laid a crucial foundation for the modern understanding
of psychoactive phenethylamines and tryptamines. His systematic approach to synthesis and
self-bioassay, documented in his seminal works, provided a wealth of data that continues to be
of significant value to researchers in chemistry, pharmacology, and drug development. This
guide has provided a technical summary of his methodologies, quantitative findings, and the
relevant biological pathways, offering a valuable resource for scientists seeking to build upon
his pioneering work. It is important to note that the synthesis and possession of many of these
compounds are subject to legal restrictions, and this guide is intended for informational and
research purposes only, within the bounds of the law.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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